[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a carbamate ester. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-3-piperidinol with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with tert-butylamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of its use.
Comparison with Similar Compounds
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester: The stereoisomer with the (S) configuration, which may have different biological activities.
N-tert-Butoxycarbonyl-3-piperidinol: A related compound with a similar structure but lacking the amino group.
Ethyl 3-piperidinol: Another related compound with a simpler structure.
The uniqueness of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester lies in its specific stereochemistry and the presence of both the amino group and the carbamate ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)12-7-6-9-16(11-12)10-8-15/h12H,5-11,15H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMAGCUUVOROMQ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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